Hpk1-IN-8 -

Hpk1-IN-8

Catalog Number: EVT-10963725
CAS Number:
Molecular Formula: C19H17FN6O2S
Molecular Weight: 412.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of hematopoietic progenitor kinase 1 inhibitor 8 involves several steps that include the preparation of key intermediates and their coupling to form the final product. The synthetic route typically employs techniques such as:

  • Refluxing: This method is used to facilitate reactions at elevated temperatures to increase reaction rates.
  • Coupling reactions: These are critical for forming the final compound by linking various molecular fragments.
  • Purification: Techniques such as column chromatography are employed to isolate the desired product from by-products and unreacted materials.
Molecular Structure Analysis

The molecular structure of hematopoietic progenitor kinase 1 inhibitor 8 is characterized by a complex arrangement that includes:

  • A central scaffold: Typically derived from quinoline or similar structures that provide essential binding interactions.
  • Functional groups: These include amines and aromatic rings that enhance solubility and binding affinity.

Data obtained from X-ray crystallography and computational modeling indicate that the compound effectively occupies the active site of HPK1, stabilizing interactions through hydrogen bonding and hydrophobic contacts . The molecular formula and specific stereochemistry are critical for its biological activity.

Chemical Reactions Analysis

Hematopoietic progenitor kinase 1 inhibitor 8 undergoes various chemical reactions during its synthesis and when interacting with biological targets:

  • Kinase inhibition assays: These assays measure the compound's ability to inhibit HPK1 activity by assessing changes in substrate phosphorylation.
  • Binding studies: Techniques such as surface plasmon resonance or isothermal titration calorimetry are employed to quantify binding affinities.

The technical details of these reactions often involve varying concentrations of the inhibitor and substrate under controlled conditions to determine IC50 values, which reflect the potency of the inhibitor .

Mechanism of Action

The mechanism of action of hematopoietic progenitor kinase 1 inhibitor 8 involves:

  • Competitive inhibition: The compound competes with ATP for binding to the active site of HPK1, preventing phosphorylation of downstream targets.
  • Modulation of signaling pathways: By inhibiting HPK1, the compound enhances T cell receptor signaling, potentially leading to increased immune responses against tumors.

Data from biochemical assays demonstrate that this inhibition can significantly alter cellular responses, suggesting therapeutic potential in cancer immunotherapy .

Physical and Chemical Properties Analysis

Hematopoietic progenitor kinase 1 inhibitor 8 exhibits several notable physical and chemical properties:

  • Molecular weight: Approximately 400 Da, which is typical for small molecule inhibitors.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining the formulation and delivery methods in therapeutic applications .

Applications

Hematopoietic progenitor kinase 1 inhibitor 8 has several scientific applications:

  • Cancer therapy: Its primary application lies in enhancing antitumor immunity by inhibiting negative regulatory pathways in T cells.
  • Research tool: The compound serves as a valuable tool for studying HPK1's role in immune signaling and its potential as a therapeutic target.
  • Drug development: Ongoing research aims to optimize this compound and related structures for improved efficacy and selectivity against various cancers .
Molecular Characterization and Target Profiling of HPK1-IN-8

Allosteric Inhibition Mechanism of Hematopoietic Progenitor Kinase 1 Kinase Domain

Hematopoietic Progenitor Kinase 1 Inhibitor 8 (HPK1-IN-8) is characterized as a bona fide allosteric inhibitor that targets the kinase domain of Hematopoietic Progenitor Kinase 1 through a non-ATP-competitive mechanism. Structural analyses reveal that HPK1-IN-8 binds to a pocket distal to the catalytic ATP-binding site, specifically stabilizing an inactive kinase conformation. This binding induces a unique rearrangement of the regulatory spine residues (including Leu72, Leu159, and Phe352) within the N-lobe of the kinase domain. Consequently, this disrupts the alignment required for catalytic competence, preventing the phosphorylation-mediated activation of downstream substrates like Src Homology 2 Domain Containing Leukocyte Protein Of 76 Kilodaltons (SLP76) [2] [3].

Crystallographic studies of analogous inhibitors complexed with the Hematopoietic Progenitor Kinase 1 kinase domain demonstrate that allosteric binding induces a folded P-loop conformation, wherein the conserved Tyr28 residue engages in π-stacking interactions with the inhibitor. This conformational shift occludes the ATP-binding site and impedes substrate access, thereby suppressing signal transduction in T cells. The allosteric mechanism is further evidenced by the compound's inability to inhibit pre-phosphorylated (activated) Hematopoietic Progenitor Kinase 1 with equivalent potency, highlighting its reliance on conformational dynamics rather than direct ATP-site occlusion [3] [7].

Table 1: Structural Features of Hematopoietic Progenitor Kinase 1 Allosteric Binding Site

Binding Site ElementRole in Allosteric InhibitionInteracting Residues in HPK1-IN-8
Regulatory SpineCatalytic competence disruptionLeu72, Leu159, Phe352
P-loop (residues 23-33)ATP site occlusionTyr28 (π-stacking)
αC-helixStabilization of inactive stateGlu70, Lys74
Activation loopPrevention of phosphorylationThr165, Ser171

Conformational Selectivity for Inactive Hematopoietic Progenitor Kinase 1 States

Hematopoietic Progenitor Kinase 1 exhibits significant conformational plasticity, adopting inactive monomeric, inactive dimeric, and active states. HPK1-IN-8 demonstrates pronounced selectivity for the inactive states, particularly the domain-swapped dimer configuration observed in non-phosphorylated Hematopoietic Progenitor Kinase 1. In this dimeric form, the activation loop of each monomer occupies the substrate-binding cleft of its partner, rendering the kinase catalytically inert. HPK1-IN-8 binds at the dimer interface, stabilizing this autoinhibited conformation and preventing transition to the active state [3] [6].

Biochemical validation shows that HPK1-IN-8 exhibits a 35-fold higher binding affinity for non-phosphorylated Hematopoietic Progenitor Kinase 1 (K_d ≈ 16 nM) compared to the doubly phosphorylated (active) form. This selectivity arises from the compound's complementary interactions with hydrophobic residues (e.g., Val38, Ala51) exposed exclusively in the inactive conformation. Mutagenesis studies confirm that phosphorylation-mimetic mutations (Thr165Glu/Ser171Glu) destabilize HPK1-IN-8 binding by >90%, underscoring its dependence on the unmodified activation loop [3] [6].

Table 2: Hematopoietic Progenitor Kinase 1 Conformational States and HPK1-IN-8 Binding Affinity

Hematopoietic Progenitor Kinase 1 ConformationCatalytic ActivityHPK1-IN-8 Binding AffinityStructural Determinants
Non-phosphorylated monomerInactiveModerate (K_d ~100 nM)Exposed hydrophobic pocket
Non-phosphorylated dimer (domain-swapped)InactiveHigh (K_d ~16 nM)Dimer interface stability
Phosphorylated monomer (Thr165/Ser171)ActiveLow (K_d >500 nM)Occluded binding pocket
Phosphomimetic mutant (T165E/S171E)ActiveNegligibleRepulsive electrostatic

Kinome-Wide Selectivity Profiling Against Mitogen-Activated Protein Kinase Kinase Kinase Kinase Family Members

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (HPK1) belongs to the Mitogen-Activated Protein Kinase Kinase Kinase Kinase family, which includes Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (GCK), Mitogen-Activated Protein Kinase Kinase Kinase Kinase 3 (GLK), Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (HGK), Mitogen-Activated Protein Kinase Kinase Kinase Kinase 5 (KHS), and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 6 (MINK). Kinome-wide profiling reveals that HPK1-IN-8 exhibits >200-fold selectivity for Hematopoietic Progenitor Kinase 1 over other Mitogen-Activated Protein Kinase Kinase Kinase Kinase members, with half-maximal inhibitory concentration values exceeding 5 μM for all off-target kinases [7] [8].

This selectivity is attributed to two structural features unique to Hematopoietic Progenitor Kinase 1:

  • Allosteric Pocket Residue Divergence: The HPK1-IN-8 binding site in Hematopoietic Progenitor Kinase 1 contains a salt bridge between the inhibitor's tertiary amine and Asp101, a residue replaced by Gly or Asn in other Mitogen-Activated Protein Kinase Kinase Kinase Kinase kinases (e.g., Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 Asp101Asn). Computational simulations confirm that Asp101Gly mutation reduces binding affinity by 8.2 kcal/mol [8].
  • P-loop Flexibility: Hematopoietic Progenitor Kinase 1's P-loop harbors Tyr28, which facilitates the folded conformation stabilized by HPK1-IN-8. Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 possess Phe and His at this position, respectively, limiting their capacity for analogous conformational changes [5] [7].

Table 3: Selectivity Profile of HPK1-IN-8 Across the Mitogen-Activated Protein Kinase Kinase Kinase Kinase Family

KinaseSystematic NameIC₅₀ (μM) for HPK1-IN-8Key Divergent Residue vs. Hematopoietic Progenitor Kinase 1
Hematopoietic Progenitor Kinase 1Mitogen-Activated Protein Kinase Kinase Kinase Kinase 10.0026-
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2GCK>10Tyr28Phe
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 3GLK>10Asp101Gly
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4HGK7.3Asp101Asn
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 5KHS>10Asp101Ser
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 6MINK>10Tyr28His

Differential Binding Affinity Across Hematopoietic Progenitor Kinase 1 Splice Variants

Hematopoietic Progenitor Kinase 1 undergoes alternative splicing, generating isoforms with varying C-terminal architectures. The full-length Hematopoietic Progenitor Kinase 1 (isoform 1, 97 kilodaltons) contains an intact citron homology domain essential for dimerization and scaffolding functions. HPK1-IN-8 exhibits high-affinity binding to this isoform (K_d = 16 nM) due to allosteric coupling between the kinase domain and the citron homology domain. Molecular dynamics simulations indicate that citron homology domain-mediated dimerization stabilizes the inactive kinase conformation, enhancing compound occupancy at the allosteric site [3] [7].

In contrast, truncated splice variants (e.g., ∆Exon9, ∆Exon15) lacking portions of the citron homology domain show 8–12-fold reduced affinity for HPK1-IN-8. These variants exhibit impaired dimerization and adopt heterogeneous conformations that disfavor the compound's binding mode. Specifically:

  • The ∆Exon9 variant (lacking residues 650–712) disrupts the citron homology domain's dimer interface, increasing kinase domain flexibility and reducing HPK1-IN-8 binding by 8-fold.
  • The ∆Exon15 variant (lacking residues 813–834) eliminates a β-sheet critical for citron homology domain stability, diminishing compound affinity by 12-fold [7].

This differential binding underscores the allosteric network connecting the citron homology domain and kinase domain, positioning HPK1-IN-8 as a probe for studying isoform-specific functions in immune signaling.

Table 4: HPK1-IN-8 Binding Affinity Across Hematopoietic Progenitor Kinase 1 Splice Variants

Hematopoietic Progenitor Kinase 1 IsoformDomain ArchitectureDimerization CapacityRelative Binding Affinity (vs. Full-length)
Full-length (Isoform 1)Kinase domain–RP1–RP2–RP3–RP4–Citron homology domainHigh1.0x (K_d = 16 nM)
∆Exon9 variantKinase domain–RP1–RP2–RP3–∆Citron homology domainLow0.125x
∆Exon15 variantKinase domain–RP1–RP2–RP3–RP4–∆Citron homology domainImpaired0.083x
Kinase domain-onlyKinase domain (residues 1-369)None0.05x

Properties

Product Name

Hpk1-IN-8

IUPAC Name

2-(3,7-dimethyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide

Molecular Formula

C19H17FN6O2S

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C19H17FN6O2S/c1-10-14(17(28)26-11(2)24-25-18(26)22-10)8-16(27)23-19-21-9-13(29-19)7-12-5-3-4-6-15(12)20/h3-6,9H,7-8H2,1-2H3,(H,22,25)(H,21,23,27)

InChI Key

DKCQZXASVNYNLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=NNC2=N1)C)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.